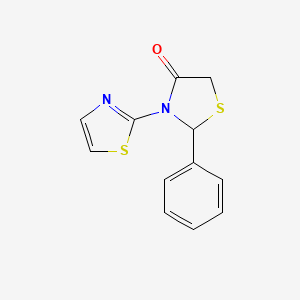![molecular formula C19H20N2O6S B14009483 2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid CAS No. 33433-73-7](/img/structure/B14009483.png)
2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid typically involves multiple steps. One common method includes the reaction of 4-(piperidin-1-ylsulfonyl)aniline with 2-chlorobenzoic acid under reflux conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often involve rigorous purification steps to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid involves its interaction with specific molecular targets. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-(Piperidin-1-ylsulfonyl)benzoic acid: Shares the piperidinylsulfonyl group but lacks the carbamoyl and benzoic acid moieties.
N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide: Contains the piperidinylsulfonyl group and an acetamide linkage instead of the carbamoyl group.
Uniqueness
2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
33433-73-7 |
|---|---|
Fórmula molecular |
C19H20N2O6S |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
2-[(4-piperidin-1-ylsulfonylphenyl)carbamoyloxy]benzoic acid |
InChI |
InChI=1S/C19H20N2O6S/c22-18(23)16-6-2-3-7-17(16)27-19(24)20-14-8-10-15(11-9-14)28(25,26)21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-13H2,(H,20,24)(H,22,23) |
Clave InChI |
QJENIZJTAFEYFE-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


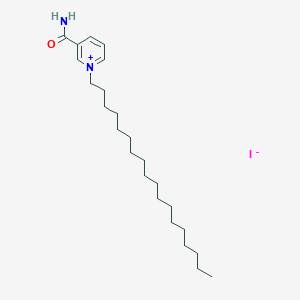
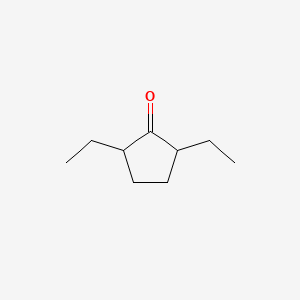
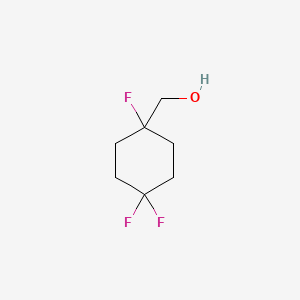
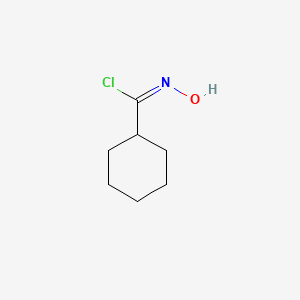
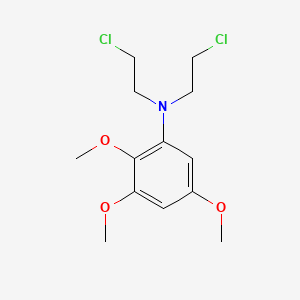
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009436.png)
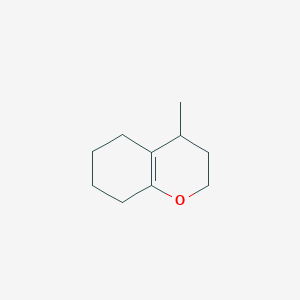
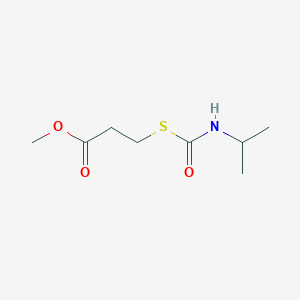
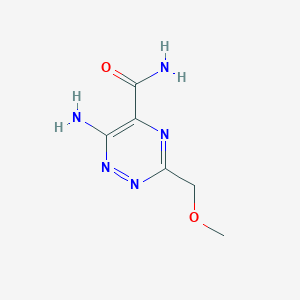
![2-[4-[5-(5,7-Dimethoxy-4-oxochromen-2-yl)-2-methoxyphenoxy]phenyl]-5,7-dimethoxychromen-4-one](/img/structure/B14009457.png)
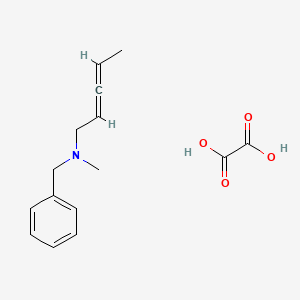
![2-[[4-(2-Methoxyphenyl)-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14009460.png)
![N-benzhydryl-1H-imidazo[4,5-b]pyridin-7-amine;hydrochloride](/img/structure/B14009464.png)
